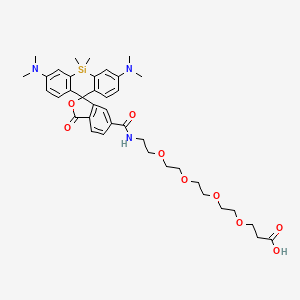

SiR-PEG4-COOH

Description

SiR-PEG4-COOH (Silicon Rhodamine-PEG4-Carboxylic Acid) is a fluorescent dye widely used in bioimaging and bioconjugation. Its structure comprises three key components:

- Silicon Rhodamine (SiR): A far-red emitting fluorophore with high photostability and low phototoxicity .

- Tetraethylene Glycol (PEG4): Enhances water solubility and reduces nonspecific interactions .

- Carboxylic Acid (-COOH): Enables conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry (EDC/NHS) .

Properties

Molecular Formula |

C38H49N3O9Si |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H49N3O9Si/c1-40(2)27-8-11-30-33(24-27)51(5,6)34-25-28(41(3)4)9-12-31(34)38(30)32-23-26(7-10-29(32)37(45)50-38)36(44)39-14-16-47-18-20-49-22-21-48-19-17-46-15-13-35(42)43/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)(H,42,43) |

InChI Key |

ZSPWWCCAVHIWGU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-PEG4-COOH involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) that has a carboxyl functional group. The process typically includes the following steps:

Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.

Conjugation with Silicon Rhodamine: The activated PEG-NHS is then reacted with silicon rhodamine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS or similar reagents.

Large-Scale Conjugation: The activated PEG is then conjugated with silicon rhodamine in large reactors, ensuring consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

SiR-PEG4-COOH undergoes various chemical reactions, including:

Substitution Reactions: The carboxyl group in this compound can participate in substitution reactions with amines to form amide bonds.

Oxidation and Reduction: The silicon rhodamine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as DMSO or dimethylformamide (DMF) at room temperature.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Amide Formation: The primary product of substitution reactions involving this compound is the corresponding amide.

Oxidized or Reduced Silicon Rhodamine: Depending on the specific conditions, oxidation or reduction of the silicon rhodamine moiety can yield various oxidized or reduced forms.

Scientific Research Applications

SiR-PEG4-COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

Biology: Employed in cell imaging and tracking due to its excellent biocompatibility and near-infrared fluorescence.

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

SiR-PEG4-COOH exerts its effects primarily through its fluorescent properties. The silicon rhodamine moiety absorbs light in the near-infrared region and emits fluorescence, which can be detected using appropriate imaging equipment. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₈H₄₉N₃O₉Si

- Molecular Weight : 719.91 g/mol

- Solubility : Soluble in water, DMSO, DMF, and DCM .

- Fluorescence : Excitation/emission maxima in the far-red range (~650/670 nm), compatible with super-resolution microscopy and standard Cy5 filter sets .

- Applications : Live-cell imaging, protein labeling, and intracellular tracking due to excellent cell permeability .

Comparison with Structurally Similar Compounds

SiR-PEG4-Maleimide

Structural Similarities :

Key Differences :

- Reactive Group : Maleimide targets thiol (-SH) groups (e.g., cysteine residues) instead of -COOH .

- Applications : Ideal for labeling thiol-containing biomolecules (e.g., antibodies, reduced cysteine tags) .

| Property | SiR-PEG4-COOH | SiR-PEG4-Maleimide |

|---|---|---|

| Reactive Group | -COOH (carbodiimide chemistry) | Maleimide (thiol-specific) |

| Molecular Weight | 719.91 g/mol | 770.96 g/mol |

| Target | Amines (e.g., lysine) | Thiols (e.g., cysteine) |

| Solubility | Water, DMSO, DMF | Similar to this compound |

| Primary Use | General bioconjugation | Site-specific thiol labeling |

Research Findings :

SiR-PEG4-BCN

Structural Similarities :

- Contains SiR and PEG3.

- Reactive Group: Bicyclo[6.1.0]nonyne (BCN) for strain-promoted azide-alkyne cycloaddition (SPAAC) .

Key Differences :

- Conjugation Chemistry : BCN enables click chemistry with azides without copper catalysts, reducing cellular toxicity .

- Applications : Preferred for labeling azide-modified biomolecules in live cells .

| Property | This compound | SiR-PEG4-BCN |

|---|---|---|

| Reactive Group | -COOH | BCN (azide-specific) |

| Reaction Conditions | Requires EDC/NHS | Copper-free, physiological pH |

| Primary Use | Amine conjugation | Azide conjugation in live cells |

Research Findings :

- SiR-PEG4-BCN’s copper-free reaction minimizes cytotoxicity, making it superior for in vivo applications compared to traditional Cu-catalyzed click chemistry .

Comparison with Functionally Similar Compounds

Sulfo-Cy7-COOH

Key Differences :

- Fluorophore : Cyanine 7 (Cy7) vs. silicon rhodamine.

- Emission : Near-infrared (~750 nm) vs. far-red (~670 nm) .

- Solubility : Sulfonate groups in Sulfo-Cy7-COOH enhance water solubility but may reduce cell permeability .

| Property | This compound | Sulfo-Cy7-COOH |

|---|---|---|

| Fluorophore | Silicon Rhodamine (SiR) | Cyanine 7 (Cy7) |

| Emission Maxima | ~670 nm | ~750 nm |

| Photostability | High | Moderate |

| Cell Permeability | Excellent | Limited (due to sulfonation) |

| Applications | Intracellular imaging | In vivo imaging (deep tissue) |

Research Findings :

TCO-PEG4-COOH

Key Differences :

- Reactive Group : Trans-cyclooctene (TCO) for inverse electron-demand Diels-Alder (IEDDA) reactions .

| Property | This compound | TCO-PEG4-COOH |

|---|---|---|

| Reactive Group | -COOH | TCO (tetrazine-specific) |

| Molecular Weight | 719.91 g/mol | 417.49 g/mol |

| Primary Use | Bioconjugation | Pretargeted imaging/therapy |

Research Findings :

- TCO-PEG4-COOH enables rapid IEDDA reactions with tetrazines, useful for pretargeted imaging strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.